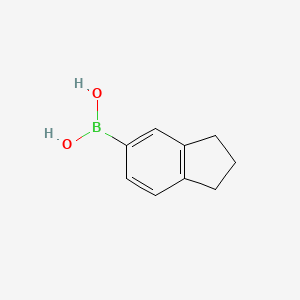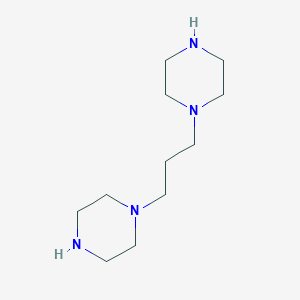
Piperazine, 1,1'-(1,3-propanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperazine, 1,1’-(1,3-propanediyl)bis-, is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It’s often found in drugs or bioactive molecules due to its wide range of biological and pharmaceutical activity .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of Piperazine, 1,1’-(1,3-propanediyl)bis-, is C15H16 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis
The physical and chemical properties of Piperazine, 1,1’-(1,3-propanediyl)bis-, include a molecular weight of 196.2875 . More detailed properties like melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information can be found on ChemicalBook .Mechanism of Action
Future Directions
Piperazine is among the most frequently used heterocycles in biologically active compounds. It is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry . Future research will likely continue to explore the diverse applications of piperazine and its derivatives in various fields, especially in drug discovery .
Properties
| 19479-82-4 | |
Molecular Formula |
C11H24N4 |
Molecular Weight |
212.34 g/mol |
IUPAC Name |
1-(3-piperazin-1-ylpropyl)piperazine |
InChI |
InChI=1S/C11H24N4/c1(6-14-8-2-12-3-9-14)7-15-10-4-13-5-11-15/h12-13H,1-11H2 |
InChI Key |
DOJHEVQGYQYOSP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCN2CCNCC2 |
Canonical SMILES |
C1CN(CCN1)CCCN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



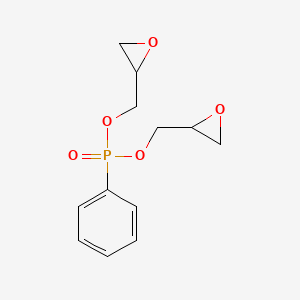

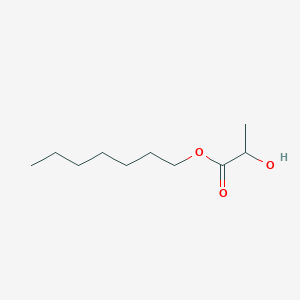

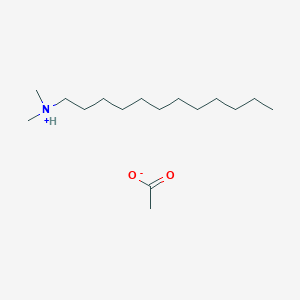
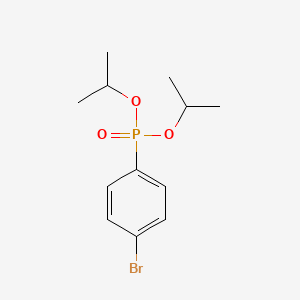
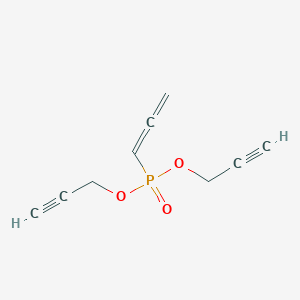

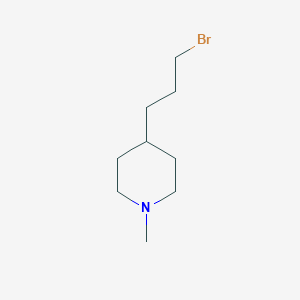

![7-Methoxy-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3188110.png)

